1,4-Dimethyladamantane 1,4-Dimethyladamantane
Brand Name: Vulcanchem
CAS No.: 16267-35-9
VCID: VC21090337
InChI: InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3
SMILES: CC1C2CC3CC1CC(C3)(C2)C
Molecular Formula: C₁₂H₁₇D₃
Molecular Weight: 164.29 g/mol

1,4-Dimethyladamantane

CAS No.: 16267-35-9

Cat. No.: VC21090337

Molecular Formula: C₁₂H₁₇D₃

Molecular Weight: 164.29 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyladamantane - 16267-35-9

Specification

CAS No. 16267-35-9
Molecular Formula C₁₂H₁₇D₃
Molecular Weight 164.29 g/mol
IUPAC Name 1,4-dimethyladamantane
Standard InChI InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3
Standard InChI Key MUQFEEYWQQZABK-UHFFFAOYSA-N
SMILES CC1C2CC3CC1CC(C3)(C2)C
Canonical SMILES CC1C2CC3CC1CC(C3)(C2)C

Introduction

Fundamental Properties and Chemical Identity

1,4-Dimethyladamantane is a cycloalkane derivative with the chemical formula C₁₂H₂₀. The compound is characterized by its adamantane core structure with two methyl groups substituted at specific positions. Based on available data, the compound has several key identifiers and properties that distinguish it in chemical databases and research contexts.

Chemical Identification Parameters

The compound is uniquely identified by its CAS registry number 16267-35-9, which serves as its definitive chemical identifier in scientific literature and chemical databases. This identifier allows researchers to precisely reference this specific isomer of dimethyladamantane .

Nomenclature and Alternative Names

The compound is known under several names in scientific literature, with slight variations denoting specific stereochemical configurations:

  • 1,4-Dimethyladamantane (primary name)

  • (Z/E)-1,4-dimethyladamantane (denoting potential stereoisomers)

  • Cis-1,4-dimethyladamantane (specifying a particular stereochemical arrangement)

The existence of these naming variations indicates that the compound can exist in different stereochemical configurations, which may have implications for its physical properties and reactivity patterns.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1,4-dimethyladamantane is essential for evaluating its potential applications and handling requirements. The available data provides several key parameters, though some properties remain undocumented in the current literature.

Fundamental Physical Parameters

The following table summarizes the key physical properties of 1,4-dimethyladamantane:

PropertyValueUnit
Molecular Weight164.28700g/mol
Molecular FormulaC₁₂H₂₀-
Exact Mass164.15700-
LogP3.46870-
DensityNot Availableg/cm³
Boiling PointNot Available°C
Melting PointNot Available°C
Flash PointNot Available°C

The LogP value of 3.46870 indicates that 1,4-dimethyladamantane is significantly lipophilic, suggesting good solubility in non-polar solvents and limited water solubility . This property is characteristic of adamantane derivatives in general, which typically display hydrophobic behavior due to their cage-like structures.

Customs Classification

For import/export purposes, 1,4-dimethyladamantane is classified under HS Code 2902199090, which designates it among "other cyclanes, cyclenes and cycloterpenes." This classification has implications for regulatory oversight and international commerce:

  • VAT rate: 17.0%

  • Tax rebate rate: 9.0%

  • MFN tariff: 2.0%

  • General tariff: 30.0%

This classification reflects the compound's status as a cyclic hydrocarbon with potential industrial applications.

Structural Characteristics and Molecular Architecture

The three-dimensional structure of 1,4-dimethyladamantane is its most distinctive feature, determining many of its physical and chemical properties. Understanding this structure provides insight into the compound's stability and potential reactivity.

Core Adamantane Structure

At the heart of 1,4-dimethyladamantane is the adamantane skeleton, a rigid cage-like structure composed of three cyclohexane rings in a chair conformation. This arrangement creates a highly symmetrical and strain-free molecule with exceptional stability. The adamantane core consists of 10 carbon atoms arranged in a tetrahedral pattern that resembles the crystal structure of diamond.

Methyl Group Positioning and Stereochemistry

The 1,4-dimethyladamantane isomer features methyl groups at the 1 and 4 positions of the adamantane structure. This specific substitution pattern can result in different stereoisomers:

  • Cis-1,4-dimethyladamantane: where the methyl groups are positioned on the same face of the molecule

  • Trans-1,4-dimethyladamantane: where the methyl groups are on opposite faces

Comparison with Related Adamantane Derivatives

To better understand the significance and potential applications of 1,4-dimethyladamantane, it is valuable to compare it with better-studied adamantane derivatives, particularly 1,3-dimethyladamantane, which has been extensively researched in pharmaceutical contexts.

Structural Comparison with 1,3-Dimethyladamantane

Unlike 1,4-dimethyladamantane, 1,3-dimethyladamantane has been well-documented as a precursor in pharmaceutical synthesis, particularly for the production of memantine hydrochloride, a medication used in the treatment of Alzheimer's disease . The difference in methyl group positioning (1,3 versus 1,4) creates distinct molecular geometries that affect reactivity patterns and pharmaceutical potential.

Reactivity Patterns

While specific reactivity data for 1,4-dimethyladamantane is limited in the provided search results, insights can be drawn from the documented chemistry of similar compounds. Adamantane derivatives typically undergo substitution reactions at the tertiary carbon positions, which in 1,4-dimethyladamantane would be affected by the steric and electronic influence of the methyl groups.

The research on 1,3-dimethyladamantane shows that it can undergo functionalization at the bridgehead position (position 1) to introduce amino groups, as demonstrated in the synthesis of memantine hydrochloride . Similar reactivity might be expected for 1,4-dimethyladamantane, though the different substitution pattern would likely influence the reaction kinetics and product distribution.

Research Challenges and Future Directions

The limited available data on 1,4-dimethyladamantane highlights several research gaps that could be addressed in future investigations.

Characterization Needs

Several basic physical properties of 1,4-dimethyladamantane remain undocumented, including:

  • Melting and boiling points

  • Density

  • Spectroscopic characteristics

  • Crystal structure

Comprehensive characterization would enhance understanding of this compound and facilitate its potential applications.

Synthetic Optimization Opportunities

Development of efficient, selective synthesis methods specifically for 1,4-dimethyladamantane would advance research into this compound. The advances made in the synthesis of related compounds, such as the two-step procedure developed for memantine hydrochloride from 1,3-dimethyladamantane , suggest that similar optimizations could be achieved for 1,4-dimethyladamantane.

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